2-(4-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone
2-(4-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone
JWH 203 4-chlorophenyl is a synthetic cannabinoid (CB) with relatively poor affinities for both CB1 (Ki = 389 nM) and CB2 (Ki = 498 nM) receptors. It is an analog of the more potent cannabimimetic JWH 203. The physiological and toxicological attributes of this compound have not been determined.
Brand Name:
Vulcanchem
CAS No.:
864445-58-9
VCID:
VC0118902
InChI:
InChI=1S/C21H22ClNO/c1-2-3-6-13-23-15-19(18-7-4-5-8-20(18)23)21(24)14-16-9-11-17(22)12-10-16/h4-5,7-12,15H,2-3,6,13-14H2,1H3
SMILES:
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)Cl
Molecular Formula:
C21H22ClNO
Molecular Weight:
339.9 g/mol
2-(4-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone
CAS No.: 864445-58-9
Cat. No.: VC0118902
Molecular Formula: C21H22ClNO
Molecular Weight: 339.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | JWH 203 4-chlorophenyl is a synthetic cannabinoid (CB) with relatively poor affinities for both CB1 (Ki = 389 nM) and CB2 (Ki = 498 nM) receptors. It is an analog of the more potent cannabimimetic JWH 203. The physiological and toxicological attributes of this compound have not been determined. |
|---|---|
| CAS No. | 864445-58-9 |
| Molecular Formula | C21H22ClNO |
| Molecular Weight | 339.9 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-1-(1-pentylindol-3-yl)ethanone |
| Standard InChI | InChI=1S/C21H22ClNO/c1-2-3-6-13-23-15-19(18-7-4-5-8-20(18)23)21(24)14-16-9-11-17(22)12-10-16/h4-5,7-12,15H,2-3,6,13-14H2,1H3 |
| Standard InChI Key | GPMUZXUMSOFDBA-UHFFFAOYSA-N |
| SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)Cl |
| Canonical SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)Cl |
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